molecular formula C16H18N2O3S2 B2588967 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 922087-80-7

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2588967
CAS No.: 922087-80-7
M. Wt: 350.45
InChI Key: ODPDVTHQXIHQBD-UHFFFAOYSA-N
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Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core linked to a 3,4-dihydroisoquinoline moiety via a sulfonylethyl bridge. The compound combines a heteroaromatic thiophene ring with a partially saturated isoquinoline scaffold, which is sulfonylated to enhance solubility and modulate bioactivity. This structural design is reminiscent of bioactive compounds targeting kinases, transporters, or antimicrobial pathways .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPDVTHQXIHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step might involve sulfonylation using sulfonyl chlorides in the presence of a base.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carboxamide group would yield the corresponding amine.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of thiophene-carboxamide derivatives with diverse substituents. Key structural analogues and their properties are summarized below:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) HPLC Purity (%) Yield (%) Reference
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide Thiophene-2-carboxamide Sulfonylethyl-dihydroisoquinoline Not reported Not reported Not reported Target
N-(2-Nitrophenyl)thiophene-2-carboxamide () Thiophene-2-carboxamide 2-Nitrophenyl 397 Not reported Not reported
GF120918 () Acridine-carboxamide Dimethoxy-dihydroisoquinolinylethylphenyl Not reported Not reported Not reported
Benzothiazole–Isoquinoline Derivatives (e.g., 4k–4p, ) Benzo[d]thiazole-acetamide Methoxy/fluoro/nitro/dihalo-substituted benzothiazole 240.6–260.1 90.8–94.8 71.8–86.4
Clk/Dyrk Inhibitors (e.g., Compound 24, ) Benzo[b]thiophene-2-carboxamide Dihydroisoquinolinyl-methanone Not reported ≥98 (HPLC) Not reported

Key Observations:

  • Thiophene vs. Benzothiazole/Benzo[b]thiophene Cores : The thiophene carboxamide scaffold (target compound, ) favors planar aromatic interactions, while benzothiazole/benzo[b]thiophene derivatives () exhibit enhanced π-stacking and halogen bonding due to larger aromatic systems .
  • Substituent Effects: The sulfonylethyl group in the target compound may improve aqueous solubility compared to nitro-phenyl () or halogenated benzothiazole () analogues.

Crystallographic and Conformational Analysis

  • N-(2-Nitrophenyl)thiophene-2-carboxamide () : Exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, indicating moderate planarity. Weak C–H⋯O/S interactions dominate crystal packing .

Research Findings and Discussion

  • Sulfonyl vs. Nitro Groups : Sulfonylation (target compound) improves solubility and reduces electrophilic reactivity compared to nitro-substituted analogues (), making it more suitable for drug development .
  • Heterocycle Trade-offs : Thiophene cores (target compound) offer synthetic simplicity, while benzothiazoles () provide enhanced stability and halogen-mediated interactions .
  • Yield Optimization: Benzothiazole–isoquinoline derivatives () achieve higher yields (71.8–86.4%) than complex Clk/Dyrk inhibitors (), highlighting the impact of structural complexity on synthesis efficiency .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a dihydroisoquinoline moiety. The molecular formula is C18H19N2O3SC_{18}H_{19}N_{2}O_{3}S, with a molecular weight of approximately 362.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Systems : It is believed to enhance the levels of serotonin (5-HT) and norepinephrine (NE), which are critical in mood regulation, potentially leading to antidepressant effects.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. The compound's ability to modulate serotonin and norepinephrine levels suggests its potential as a treatment for depression.

Antifungal Activity

The compound has shown promising antifungal properties against various pathogenic fungi. In vitro studies demonstrated significant inhibition of fungal growth, making it a candidate for further investigation as an antifungal agent.

Anticonvulsant Effects

Preliminary investigations into the anticonvulsant properties of this compound have yielded positive results. It appears to reduce seizure activity in animal models, indicating potential utility in treating epilepsy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antidepressant Study :
    • Objective : To assess the antidepressant-like effects in rodent models.
    • Methods : Behavioral tests such as the forced swim test and tail suspension test were employed.
    • Results : The compound significantly reduced immobility time compared to control groups, indicating antidepressant activity .
  • Antifungal Study :
    • Objective : To evaluate antifungal efficacy against Candida species.
    • Methods : Disk diffusion and broth microdilution methods were used.
    • Results : The compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Anticonvulsant Study :
    • Objective : To investigate anticonvulsant properties in a pentylenetetrazole-induced seizure model.
    • Methods : Seizure latency and duration were measured post-administration.
    • Results : The compound significantly increased seizure latency and reduced seizure duration .

Data Table: Summary of Biological Activities

Activity TypeMethodology UsedKey Findings
AntidepressantForced swim testReduced immobility time
AntifungalDisk diffusion methodMIC < 10 µg/mL against Candida
AnticonvulsantPentylenetetrazole modelIncreased seizure latency; reduced duration

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